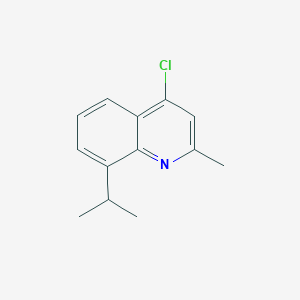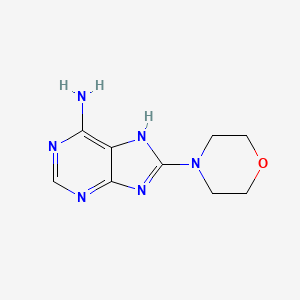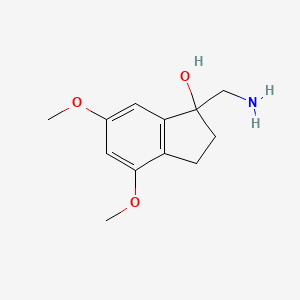![molecular formula C11H19N3O2 B11884020 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione CAS No. 62920-78-9](/img/structure/B11884020.png)
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the triazaspirodecane family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the tert-butyl group adds to its stability and reactivity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as tert-butylamine and specific diketones can be reacted in the presence of catalysts to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione involves its interaction with specific molecular targets. For instance, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
- tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione stands out due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts unique chemical and physical properties. These features make it particularly useful in applications requiring stability and specific reactivity .
Propriétés
Numéro CAS |
62920-78-9 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
3-tert-butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)7-4-11(6-12-7)5-8(15)13-14-9(11)16/h7,12H,4-6H2,1-3H3,(H,13,15)(H,14,16) |
Clé InChI |
ZFBVJXOINNLOFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC2(CC(=O)NNC2=O)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)

![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)










